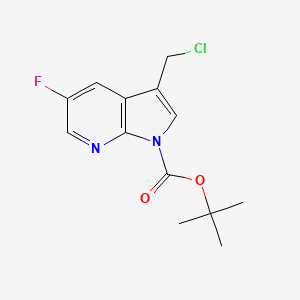

1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole

Descripción

1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole (CAS: 1234615-73-6) is a 7-azaindole derivative with a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen, a fluorine substituent at position 5, and a chloromethyl group at position 3. Its molecular formula is C₁₃H₁₄ClFN₂O₂, with a molecular weight of 284.72 g/mol . The Boc group enhances synthetic versatility by protecting the nitrogen during reactions, while the fluorine and chloromethyl groups modulate electronic and steric properties, influencing bioavailability and target binding .

7-Azaindoles are pharmacologically significant due to their ability to interact with kinase hinge regions via hydrogen bonding, making them key scaffolds in anticancer and antiviral drug discovery .

Propiedades

IUPAC Name |

tert-butyl 3-(chloromethyl)-5-fluoropyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMNDXALNSVBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole is a compound belonging to the azaindole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly in relation to its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationships (SAR). Azaindoles are known for their ability to interact with various biological targets, including kinases and other enzymes. Research indicates that modifications at specific positions of the azaindole core can significantly influence potency and selectivity against different biological targets.

Key Findings from Research

- Kinase Inhibition : Azaindole derivatives, including those similar to this compound, have been shown to inhibit various kinases. For instance, compounds in this series demonstrated IC50 values in the nanomolar range against specific kinases, indicating strong inhibitory potential .

- Antiviral Activity : Some derivatives exhibit significant antiviral activity, particularly against HIV-1 integrase. The presence of specific substituents has been correlated with enhanced activity, suggesting that the design of new derivatives could lead to more effective antiviral agents .

- Antiparasitic Properties : Compounds similar to this compound have shown activity against Trypanosoma brucei, the causative agent of sleeping sickness. The structure of these compounds is crucial for maintaining their potency against this parasite .

Case Study 1: Inhibition of HIV Integrase

A study investigated the synthesis and biological evaluation of various azaindole derivatives, including those structurally related to this compound. The results indicated that certain modifications led to improved inhibition of HIV integrase with IC50 values as low as 0.19 µM, highlighting the compound's potential in antiviral therapy .

Case Study 2: Antiparasitic Activity Against T. brucei

In another study focusing on lead optimization for antiparasitic agents, several azaindoles were evaluated for their activity against T. brucei. The findings revealed that compounds with specific substitutions at the 3 and 5 positions maintained high levels of activity, with pEC50 values greater than 7.0 . This suggests that this compound may also possess similar properties.

Table 1: Biological Activity of Azaindole Derivatives

| Compound ID | Target | IC50 (µM) | Notes |

|---|---|---|---|

| NEU-1207 | HIV Integrase | 0.19 | Significant antiviral activity |

| NEU-1208 | T. brucei | >7.0 | High potency |

| NEU-1209 | Kinase Inhibitor | <0.5 | Lower potency compared to NEU-1208 |

Table 2: Structure-Activity Relationships

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | Methyl | Maintained potency |

| 5 | Pyrazole | Identified metabolic hotspot |

| N | Boc | Enhances stability |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

Key Applications:

- Anticancer Agents : The compound has been investigated as a precursor for developing novel anticancer agents. Its ability to form stable derivatives contributes to its potential in targeting cancer cell pathways.

Case Study :

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in drug development .

Agrochemicals

The compound is also explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides. The chloromethyl group enhances reactivity, facilitating the formation of biologically active agents.

Key Applications:

- Herbicide Development : Research indicates that modifications of this compound can lead to effective herbicides with selective action against specific weeds.

Material Sciences

In material sciences, this compound is used in the synthesis of polymers and coatings due to its reactive functional groups.

Key Applications:

- Polymer Synthesis : The compound can be polymerized to create materials with unique properties suitable for coatings and adhesives.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cell lines |

| Agrochemicals | Herbicide Development | Potential for selective action against specific weeds |

| Material Sciences | Polymer Synthesis | Creation of unique materials for coatings and adhesives |

Comparación Con Compuestos Similares

Halogen-Substituted Derivatives

Key Findings :

Structural Analogues with Varied Functional Groups

Key Findings :

- Substitution at position 3 (e.g., dimethylaminomethyl vs. chloromethyl) impacts selectivity for kinases like PKA .

- Acetyl-protected derivatives (vs. Boc) may exhibit faster metabolic clearance .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole generally involves:

- Construction of the 7-azaindole core.

- Selective fluorination at the 5-position.

- Introduction of a chloromethyl group at the 3-position.

- Protection of the nitrogen at the 1-position with a Boc (tert-butoxycarbonyl) group.

This sequence requires careful control of regioselectivity and functional group compatibility.

Construction of the 7-Azaindole Core

Recent advances favor transition-metal-free synthetic routes or palladium-catalyzed cross-coupling methods to assemble the azaindole nucleus efficiently.

Transition-metal catalyzed cross-coupling : For example, Suzuki coupling of 5-bromo-7-azaindole with boronic acid derivatives allows functionalization at the 5-position, which can be adapted to introduce fluorine substituents indirectly by using fluorinated boronic acids or via subsequent fluorination steps.

Transition-metal-free domino reactions : Alkali-amide bases such as KN(SiMe3)2 and LiN(SiMe3)2 have been used to promote tandem C–N and C–C bond formations between 2-fluoro-3-methylpyridine and aldehydes, selectively yielding 7-azaindoles or 7-azaindolines depending on the base and conditions. This method can be adapted for functionalized azaindoles with fluorine at the 5-position.

Installation of the 3-(Chloromethyl) Group

The chloromethyl group at the 3-position can be introduced by functionalization of the methyl group at the 3-position of the azaindole ring.

One approach involves halogenation of the methyl substituent at the 3-position using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to selectively yield the chloromethyl group.

Alternatively, the 3-position can be functionalized by first installing a methyl group and then converting it into a chloromethyl moiety via chlorination.

Protection of the Nitrogen (N-1) with Boc Group

The Boc protecting group is introduced by reacting the azaindole nitrogen with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride.

This step is typically performed after the core azaindole and substituents are installed to avoid interference with other reactions.

Representative Synthetic Route Summary

Detailed Research Findings and Optimization

Base-dependent chemoselectivity : The choice of base critically influences the formation of azaindole vs azaindoline derivatives. KN(SiMe3)2 favors 7-azaindole formation, while LiN(SiMe3)2 favors 7-azaindoline. This selectivity can be exploited to prepare intermediates selectively for further functionalization.

Reaction concentration and stoichiometry : Increasing the concentration of 2-fluoro-3-picoline and optimizing the equivalents of base and aldehyde significantly improves yields (up to 93% isolated yield for azaindoline derivatives).

Leaving group effects : Chlorine as a leaving group on 3-picoline derivatives provides higher yields (up to 92%) compared to bromine, iodine, or methoxy groups, indicating that chlorinated intermediates are favorable for subsequent transformations.

Functional group tolerance : The methods accommodate a broad range of substituents on benzaldehydes and picolines, including electron-donating and electron-withdrawing groups, enabling the synthesis of diverse azaindole derivatives.

Data Tables Extracted from Research

Table 1: Optimization of Base and Reaction Conditions for Azaindole/Azaindoline Formation

| Entry | Base | Yield of 7-Azaindoline (%) | Yield of 7-Azaindole (%) | Comments |

|---|---|---|---|---|

| 1 | KN(SiMe3)2 | 18 | 56 | Predominantly 7-azaindole |

| 2 | NaN(SiMe3)2 | 0 | 0 | No reaction |

| 3 | LiN(SiMe3)2 | 56 | 0 | Exclusively 7-azaindoline |

| 7 | LiN(SiMe3)2 (0.2 M) | 93 | - | Optimized concentration |

Table 2: Substrate Scope with Benzaldehyde Derivatives Yielding 7-Azaindolines

| Substituent on Benzaldehyde | Yield (%) | Notes |

|---|---|---|

| 4-tBu | 46-90 | Electron-donating groups tolerated |

| 4-I, 4-Br, 4-CF3 | 46-90 | Electron-withdrawing groups tolerated |

| 4-NMe2, 4-NPh2 | Good | Nitrogen-containing heterocycles compatible |

| 2-Naphthaldehyde | 79 | Larger aromatic aldehydes tolerated |

Table 3: Substrate Scope with 2-Fluoro-3-Picoline Derivatives

| Substituent on Picoline | Yield (%) | Notes |

|---|---|---|

| 4-Br, 4-I | 67-70 | Halogen substituents tolerated |

| 5-Br, 5-Cl, 5-I | 62-67 | Halogen at 5-position tolerated |

| 3-Cl as leaving group | 92 | Highest yield with Cl leaving group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.